Bis(cyclopentadienyl)hafnium dihydride
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Overview
Description
Bis(cyclopentadienyl)hafnium dihydride:
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)hafnium dihydride can be synthesized through the reaction of bis(cyclopentadienyl)hafnium dichloride with lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
(C5H5)2HfCl2+2LiAlH4→(C5H5)2HfH2+2LiCl+2AlH3
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate safety measures and equipment. The key is to maintain an inert atmosphere and control the reaction conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)hafnium dihydride can undergo oxidation reactions, where the hydride ligands are replaced by oxygen-containing groups.
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions to other species.
Substitution: The hydride ligands can be substituted by other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like nitrous oxide or oxygen can be used under controlled conditions to oxidize this compound.
Reduction: The compound itself can be used as a reducing agent in the presence of suitable substrates.
Substitution: Halides or alkyl halides can be used to substitute the hydride ligands.
Major Products Formed:
Oxidation: Products may include bis(cyclopentadienyl)hafnium oxide or other oxygenated derivatives.
Reduction: The reduced species will depend on the substrate used.
Substitution: Substituted derivatives such as bis(cyclopentadienyl)hafnium chloride or alkyl derivatives.
Scientific Research Applications
Bis(cyclopentadienyl)hafnium dihydride has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biomedical Research:
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)hafnium dihydride exerts its effects involves the interaction of the hafnium center with various substrates. The cyclopentadienyl rings provide stability to the hafnium center, allowing it to participate in various chemical reactions. The hydride ligands can be transferred to other molecules, facilitating reduction reactions. The compound’s reactivity is influenced by the electronic and steric properties of the cyclopentadienyl ligands.
Comparison with Similar Compounds
Bis(cyclopentadienyl)zirconium dihydride: Similar in structure but contains zirconium instead of hafnium.
Bis(cyclopentadienyl)titanium dihydride: Contains titanium and exhibits different reactivity due to the metal center.
Bis(cyclopentadienyl)chromium dihydride: Contains chromium and has distinct chemical properties.
Uniqueness: Bis(cyclopentadienyl)hafnium dihydride is unique due to the presence of hafnium, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and make it suitable for certain applications where other metallocenes may not be as effective.
Properties
Molecular Formula |
C10H12Hf |
---|---|
Molecular Weight |
310.69 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;hafnium(4+);hydride |
InChI |
InChI=1S/2C5H5.Hf.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+4;2*-1 |
InChI Key |
WFVYWYLCUSHYIU-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] |
Origin of Product |
United States |
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